molecular formula C12H12FNOS B2590816 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one CAS No. 869716-03-0

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B2590816
CAS No.: 869716-03-0
M. Wt: 237.29
InChI Key: MYVFNDBAEFQSQE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a cyclopropyl and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with cyclopropylamine to form an imine intermediate, which is then reacted with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand the interaction of thiazolidinone derivatives with enzymes and receptors, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-1,3-thiazolidin-4-one: Lacks the cyclopropyl group, which may affect its biological activity and stability.

    3-Cyclopropyl-1,3-thiazolidin-4-one: Lacks the fluorophenyl group, resulting in different electronic properties and reactivity.

    2-(2-Chlorophenyl)-1,3-thiazolidin-4-one:

Uniqueness

3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both cyclopropyl and fluorophenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c13-10-4-2-1-3-9(10)12-14(8-5-6-8)11(15)7-16-12/h1-4,8,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVFNDBAEFQSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(SCC2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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